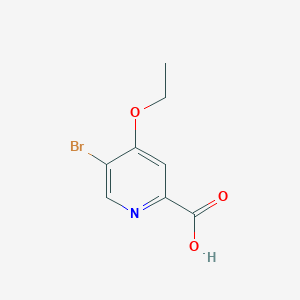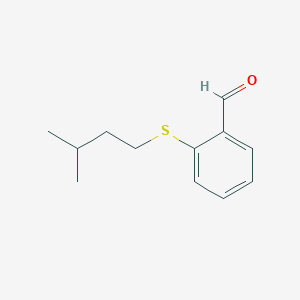
2-(Isopentylthio)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isopentylthio)benzaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a benzene ring, with an isopentylthio substituent at the ortho position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopentylthio)benzaldehyde typically involves the introduction of the isopentylthio group to benzaldehyde. One common method is the nucleophilic substitution reaction where benzaldehyde is reacted with isopentylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or other transition metals may be employed to enhance the reaction efficiency.
化学反応の分析
Types of Reactions: 2-(Isopentylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopentylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 2-(Isopentylthio)benzoic acid.
Reduction: 2-(Isopentylthio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
2-(Isopentylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 2-(Isopentylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isopentylthio group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
類似化合物との比較
Benzaldehyde: Lacks the isopentylthio group, making it less lipophilic.
2-(Methylthio)benzaldehyde: Similar structure but with a methylthio group instead of an isopentylthio group.
2-(Ethylthio)benzaldehyde: Contains an ethylthio group, offering different steric and electronic properties.
Uniqueness: 2-(Isopentylthio)benzaldehyde is unique due to the presence of the isopentylthio group, which imparts distinct chemical and physical properties. This substituent enhances the compound’s lipophilicity and may influence its reactivity and interactions with biological targets.
特性
分子式 |
C12H16OS |
|---|---|
分子量 |
208.32 g/mol |
IUPAC名 |
2-(3-methylbutylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C12H16OS/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-6,9-10H,7-8H2,1-2H3 |
InChIキー |
GCCVIXSKZXWJKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCSC1=CC=CC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


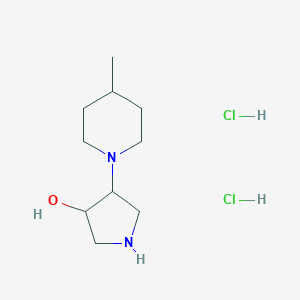
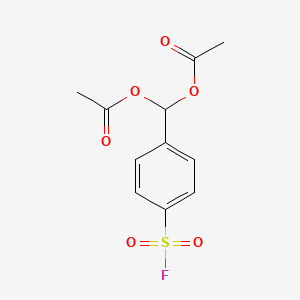
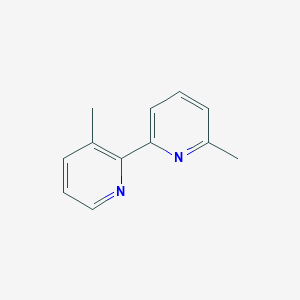

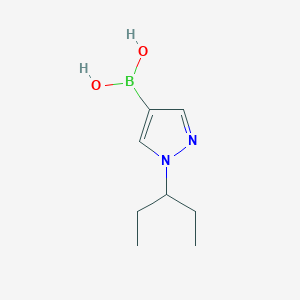
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13346024.png)
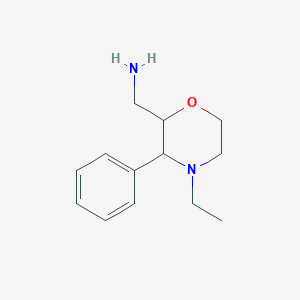
![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B13346033.png)
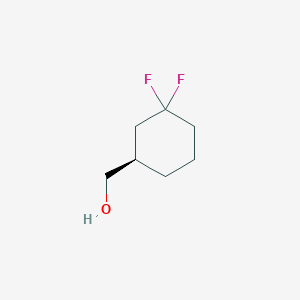
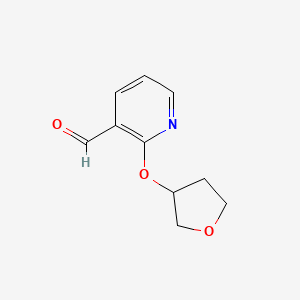
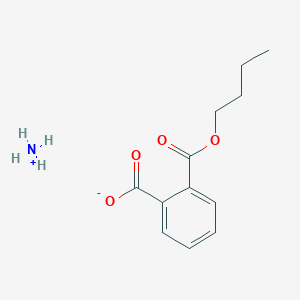
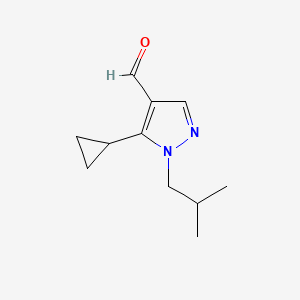
![1-[(4-Chlorophenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridinium Chloride](/img/structure/B13346050.png)
